molecular formula C16H16N2O2 B7637507 [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone

[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone

Cat. No. B7637507
M. Wt: 268.31 g/mol
InChI Key: LOTNTPTYXHZQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzoxazine derivative that has been synthesized using various methods, and its unique chemical structure has made it a promising candidate for research in drug development, materials science, and other areas.

Mechanism of Action

The mechanism of action of [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone for laboratory experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, one limitation of [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone, including the development of new drug candidates for the treatment of cancer and other diseases. [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone could also be investigated for its potential use in the development of new materials, such as polymers and coatings. Additionally, further research could be done to better understand the mechanism of action of [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone and its potential applications in various fields.

Synthesis Methods

[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone can be synthesized using different methods, including the reaction of 2-aminophenylmethanone with 2-hydroxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of o-aminophenol and 2-hydroxybenzaldehyde in the presence of acetic acid. The synthesis of [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone can also be achieved by using a one-pot reaction of 2-aminophenylmethanone, 2-hydroxybenzaldehyde, and ammonium acetate.

Scientific Research Applications

[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has been extensively studied for its potential applications in various fields, including drug development, materials science, and biochemistry. In drug development, [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has been shown to have anticancer properties, and it has been investigated as a potential drug candidate for the treatment of various types of cancer. [7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

properties

IUPAC Name

[7-(aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-11-12-6-7-14-15(10-12)20-9-8-18(14)16(19)13-4-2-1-3-5-13/h1-7,10H,8-9,11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTNTPTYXHZQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone

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